molecular formula C18H22N2O3S B2987706 7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide CAS No. 1705434-53-2

7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide

Cat. No. B2987706
CAS RN: 1705434-53-2
M. Wt: 346.45
InChI Key: PCFXRQHHQHYVPS-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazepanes, which are known for their diverse pharmacological activities.

Scientific Research Applications

Antioxidant Activity

Benzofurans, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. By scavenging these radicals, benzofurans contribute to overall health and may help prevent various diseases .

Mechanism of Action

Target of Action

The compound is related to extended flavonoids , which are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures.

Mode of Action

Given its potential relation to extended flavonoids , it may interact with its targets in a similar manner. Flavonoids are known to modulate the activity of their targets through various mechanisms, such as direct binding or modulation of gene expression.

Biochemical Pathways

Flavonoids are known to influence multiple biochemical pathways, including those involved in inflammation, oxidation, and cell signaling .

Result of Action

Flavonoids are known to exert a wide range of effects at the molecular and cellular levels, including antioxidant, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-15-6-4-14(5-7-15)13-19-18(21)20-9-8-17(24-12-10-20)16-3-2-11-23-16/h2-7,11,17H,8-10,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFXRQHHQHYVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide

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